Enantiomeric Identity: (3R) vs. (3S) vs. Racemate – Chiral Purity Defines Biological Relevance
The (3R)‑enantiomer (CAS 1567866‑39‑0) is supplied with ≥98% chemical purity and defined absolute configuration, in contrast to the racemate 1‑(3‑fluorobenzyl)pyrrolidin‑3‑ol (CAS 1033012‑62‑2) which contains a 1:1 mixture of (R)‑ and (S)‑enantiomers . In σ₁ receptor binding studies on arylpyrrolidinol series, the (S)‑configuration at the stereogenic centre bearing the aromatic moiety (when an alcoholic group is present) confers enantiopreference for σ₁ receptor interaction; the (R)‑enantiomer consistently shows lower affinity [1]. This class‑level SAR indicates that the (3R)‑enantiomer and the (3S)‑enantiomer are not interchangeable for σ₁‑targeted programs, and the racemate dilutes the active enantiomer by 50%.
| Evidence Dimension | Stereochemical identity and receptor enantiopreference |
|---|---|
| Target Compound Data | (3R)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-ol, ≥98% purity, single enantiomer (CAS 1567866-39-0) |
| Comparator Or Baseline | Racemic 1-(3-fluorobenzyl)pyrrolidin-3-ol (CAS 1033012-62-2): 1:1 (R):(S) mixture; (3S)-enantiomer (CAS 1567868-31-8) |
| Quantified Difference | 100% enantiomeric excess vs. 0% e.e. (racemate); σ₁ receptor SAR class-level data show (S)-enantiopreference when OH present at chiral centre [1] |
| Conditions | σ₁ receptor binding assays (radioligand displacement, rat cortical membranes); arylpyrrolidinol series structurally related to RC-33 [1] |
Why This Matters
Procuring the single (3R)-enantiomer rather than the racemate avoids 50% dilution of any stereospecific biological signal and enables definitive SAR interpretation at chiral-recognising targets such as σ₁ receptors.
- [1] Rossi, D.; Urbano, M.; Pedrali, A.; Serra, M.; Zampieri, D.; Mamolo, M. G.; Laggner, C.; Zanette, C.; Florio, C.; Schepmann, D.; Wuensch, B.; Azzolina, O.; Collina, S. Design, synthesis and SAR analysis of novel selective σ₁ ligands (Part 2). Bioorg. Med. Chem. 2010, 18, 1204–1212. (σ₁ receptor enantiopreference for (S)-configuration when alcoholic OH present at the stereogenic centre). View Source
